molecular formula C16H19N3O4 B13520699 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid

Cat. No.: B13520699
M. Wt: 317.34 g/mol
InChI Key: CFGZXFAYGKFTEJ-UHFFFAOYSA-N
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Description

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid functional group attached to a pyrazole ring. It is used in various chemical and biological research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as an enone or an α,β-unsaturated ester.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butoxycarbonyl-protected amino group.

    Carboxylation: The carboxylic acid group can be introduced by carboxylation of the pyrazole ring using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, including the pyrazole ring and the benzyl group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a pyrazole ring.

    1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a propyl group instead of a benzyl group.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-13-12(14(20)21)10-19(18-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,20,21)(H,17,18,22)

InChI Key

CFGZXFAYGKFTEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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